

(E)-Aztreonam: A Technical Guide to its Chemical Properties and Structure Elucidation

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Compound of Interest

Compound Name: (E)-Aztreonam

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This technical guide provides a comprehensive overview of the chemical properties of Aztreonam, with a particular focus on the methodologies used for its structure elucidation. Aztreonam is a synthetic monocyclic β -lactam antibiotic (a monobactam) that was first isolated from *Chromobacterium violaceum*. It exhibits potent, specific activity against a wide range of aerobic gram-negative bacteria, including *Pseudomonas aeruginosa*, by inhibiting the synthesis of the bacterial cell wall.^{[1][2][3]} Its unique monobactam structure confers a high degree of resistance to hydrolysis by most common β -lactamases produced by gram-negative and gram-positive pathogens.^[1]

The predominant and pharmaceutically active form of this compound is the (Z)-isomer. The (E)-isomer is typically considered a related substance or impurity.^[4] This guide will primarily focus on the well-characterized (Z)-Aztreonam, while acknowledging the existence and structural relationship of the (E)-isomer.

Chemical and Physical Properties

The fundamental physicochemical properties of Aztreonam are summarized below. This data is essential for its formulation, delivery, and understanding its behavior in biological systems.

Property	Value
IUPAC Name	2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[[(2S,3S)-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid
Synonyms	Azthreonam, SQ-26,776
Molecular Formula	C ₁₃ H ₁₇ N ₅ O ₈ S ₂
Molecular Weight	435.43 g/mol
CAS Number	78110-38-0
Physical Appearance	White, crystalline, odorless powder
Melting Point	227 °C (with decomposition)
Solubility	Soluble in DMSO (≥18.9 mg/mL) and DMF (30 mg/mL); slightly soluble in methanol; very slightly soluble in ethanol; practically insoluble in water, toluene, chloroform, and ethyl acetate. A solubilized form, blended with L-Arginine, is freely soluble in water.
pKa	Values of -0.5, 2.7, and 3.7 have been reported, indicating it is completely ionized at urinary pH. Experimental determination over a pH range of 0.8-7.0 has also been performed using NMR spectroscopy.
Stereochemistry	(2S,3S) configuration at the azetidinone ring; (Z) configuration at the oxime double bond.

Structure Elucidation

The definitive determination of Aztreonam's complex structure requires a combination of modern analytical techniques. Chromatographic methods are first employed for purification, followed by spectroscopic and crystallographic analyses to establish connectivity, stereochemistry, and three-dimensional conformation. This multi-faceted approach is also

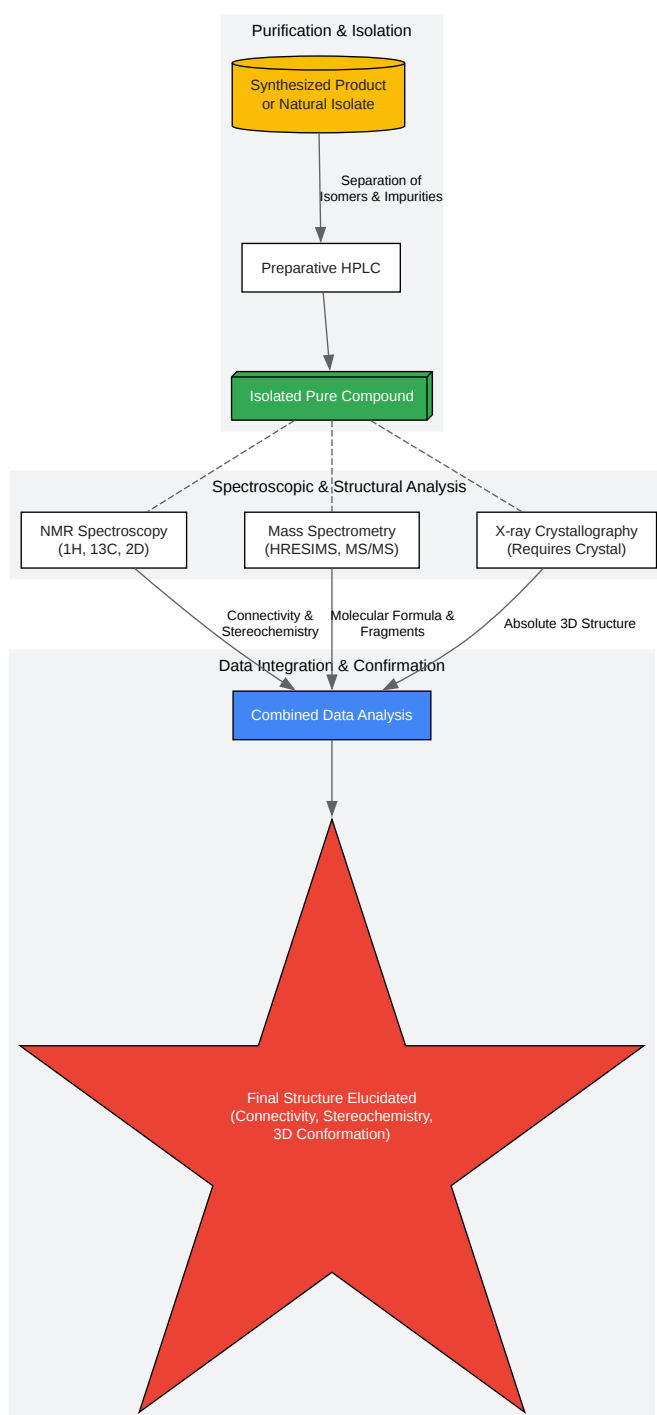
critical for identifying and characterizing impurities and degradants during synthesis and storage.

Key Analytical Techniques

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the cornerstone for elucidating the molecular structure in solution.
 - ^1H and ^{13}C NMR are used to identify the chemical environments of all hydrogen and carbon atoms, respectively, confirming the presence of key functional groups like the thiazole ring, the β -lactam core, and the oxime side chain.
 - 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for establishing the connectivity between atoms, piecing together the molecular skeleton. NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine through-space proximity of protons, aiding in the confirmation of stereochemistry, such as the Z-configuration of the oxime moiety.
- Mass Spectrometry (MS): MS provides crucial information about the molecular weight and elemental composition of the molecule.
 - High-Resolution Mass Spectrometry (HRESIMS) allows for the precise determination of the molecular formula by measuring the mass-to-charge ratio to a high degree of accuracy.
 - Tandem Mass Spectrometry (MS/MS) involves fragmentation of the parent ion to provide structural information about different parts of the molecule, which helps in confirming the proposed structure.
- X-ray Crystallography: This technique provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and absolute stereochemistry. By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, leading to a precise molecular model. This method was used to determine the structure of Aztreonam bound to its target, Penicillin-Binding Protein 3 (PBP3).

- High-Performance Liquid Chromatography (HPLC): HPLC is a critical tool for the separation, purification, and quantification of Aztreonam from synthetic mixtures and for detecting impurities. Its high resolving power allows for the separation of closely related compounds, such as the (E) and (Z) isomers.

Below is a diagram illustrating the general workflow for the structure elucidation of a novel compound like Aztreonam.

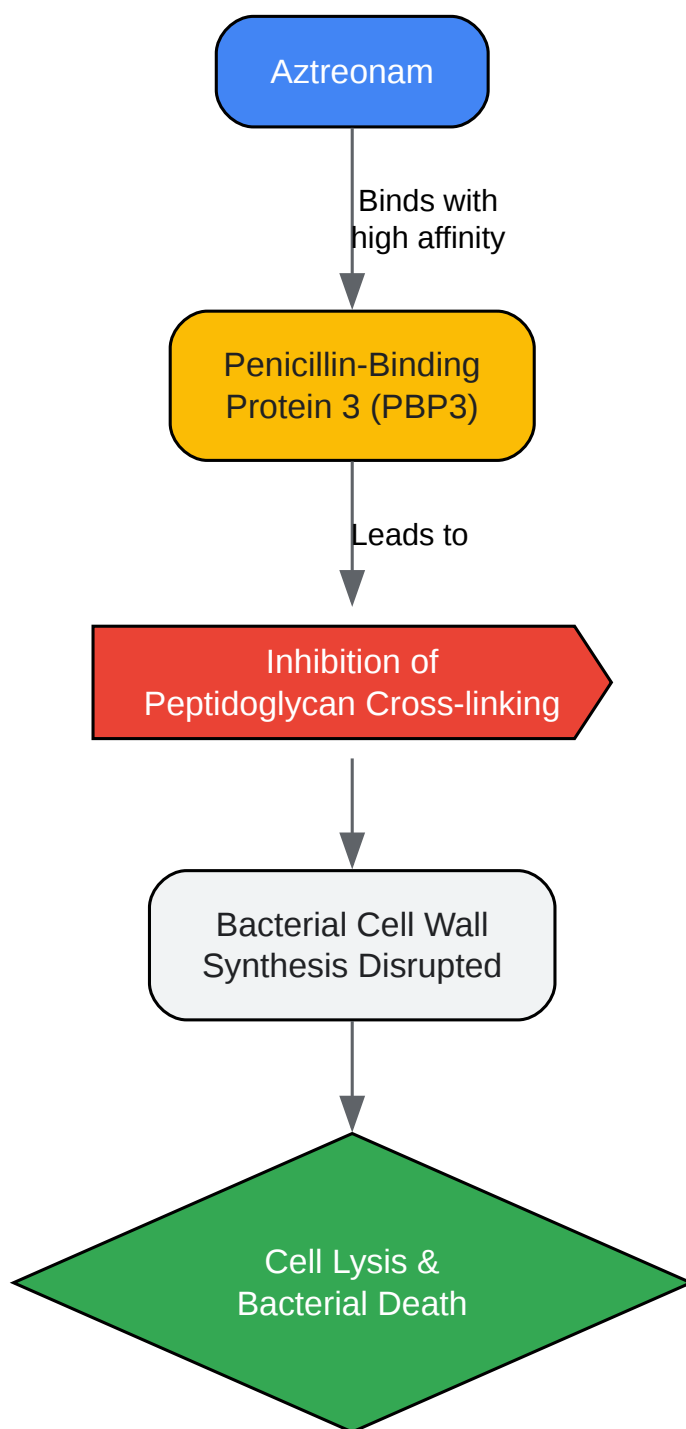


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Caption: General workflow for the structure elucidation of Aztreonam.

Mechanism of Action

The bactericidal effect of Aztreonam stems from its ability to inhibit the synthesis of the bacterial cell wall. It has a high affinity for Penicillin-Binding Protein 3 (PBP3), an essential enzyme involved in the final stages of peptidoglycan synthesis. The inhibition of PBP3 leads to the formation of filamentous, non-dividing bacteria, and ultimately results in cell lysis.



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Caption: Mechanism of action of Aztreonam.

Experimental Protocols

The following sections provide generalized, representative protocols for the key analytical techniques used in the structure elucidation of a small molecule like Aztreonam.

Protocol 1: NMR Spectroscopic Analysis

Objective: To determine the chemical structure, connectivity, and stereochemistry of the purified compound.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of purified Aztreonam in 0.6 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or D_2O). Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
 - Spectrometer: 400 MHz (or higher) NMR spectrometer.
 - Probe: Standard broadband or cryoprobe.
 - Temperature: Set to a constant temperature, typically 298 K.
- Data Acquisition:
 - 1H NMR: Acquire a one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and 16-32 scans.
 - ^{13}C NMR: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required due to the lower natural abundance of ^{13}C .
 - 2D NMR (COSY, HSQC, HMBC): Acquire two-dimensional spectra using standard pulse programs. The number of increments in the indirect dimension and the number of scans per increment will determine the experiment time and resolution.

- Data Processing and Analysis:
 - Apply Fourier transformation, phase correction, and baseline correction to all acquired spectra using appropriate software (e.g., MestReNova, TopSpin).
 - Calibrate the chemical shift scale using the residual solvent peak.
 - Integrate the ^1H NMR signals and analyze coupling constants (J-values).
 - Correlate signals in the 2D spectra to build a complete map of ^1H - ^1H (COSY) and ^1H - ^{13}C (HSQC, HMBC) connectivities.
 - Combine all data to assemble the final molecular structure.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Objective: To confirm the molecular weight, determine the elemental composition, and analyze fragmentation patterns.

Methodology:

- Sample Preparation: Prepare a dilute solution of purified Aztreonam (approx. 10-100 $\mu\text{g/mL}$) in a suitable solvent mixture, such as water/acetonitrile.
- HPLC Separation:
 - Instrument: A high-performance liquid chromatography system coupled to a mass spectrometer.
 - Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 μm particle size) is typically used.
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.

- Flow Rate: 0.2-0.4 mL/min.
- Detection: UV detection can be used concurrently (e.g., at 229 or 260 nm).
- Mass Spectrometry Analysis:
 - Ionization Source: Electrospray ionization (ESI) in both positive and negative ion modes.
 - Analyzer: A high-resolution mass analyzer such as an Orbitrap or Time-of-Flight (TOF).
 - Full Scan (MS1): Acquire data over a mass range of m/z 100-1000 to detect the protonated ($[M+H]^+$) or deprotonated ($[M-H]^-$) molecular ions.
 - Tandem MS (MS/MS): Select the molecular ion from the MS1 scan and subject it to collision-induced dissociation (CID) to generate fragment ions.
- Data Analysis:
 - Determine the accurate mass of the molecular ion and use it to calculate the most likely elemental composition.
 - Analyze the fragmentation pattern from the MS/MS spectrum to confirm the presence of key structural motifs.

Protocol 3: Single-Crystal X-ray Diffraction

Objective: To obtain the definitive three-dimensional molecular structure and absolute stereochemistry.

Methodology:

- Crystal Growth: Grow single crystals of Aztreonam suitable for X-ray diffraction. This is often the most challenging step and may involve slow evaporation, vapor diffusion, or cooling of a saturated solution in various solvents.
- Data Collection:

- Instrument: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo K α or Cu K α radiation) and a detector (e.g., CCD or CMOS).
- Mounting: Mount a suitable crystal (typically <0.5 mm in all dimensions) on a loop or glass fiber.
- Data Acquisition: Cool the crystal in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion. Collect a series of diffraction images by rotating the crystal in the X-ray beam.
- Structure Solution and Refinement:
 - Data Processing: Integrate the raw diffraction data to obtain a list of reflection intensities.
 - Structure Solution: Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map.
 - Structure Refinement: Build a molecular model into the electron density map and refine the atomic positions and thermal parameters using least-squares procedures.
- Analysis and Validation:
 - Analyze the final refined structure to determine bond lengths, angles, and intermolecular interactions.
 - Confirm the absolute stereochemistry using anomalous diffraction data (Flack parameter).
 - Validate the quality of the final structure using established crystallographic metrics.

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